4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine Derivative: The oxadiazole ring is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzamide is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.
Substitution: The compound can undergo substitution reactions, especially at the benzamide moiety, where the butoxy group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes and receptors involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(pyridin-4-ylmethyl)benzamide
- 4-butoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide
Uniqueness
Compared to similar compounds, 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJGXCQTDWQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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